molecular formula C22H24N2O3S B2387093 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 329907-07-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B2387093
CAS No.: 329907-07-5
M. Wt: 396.51
InChI Key: HQWIENKOQHPUFD-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by three key structural motifs:

  • A 3,4-dimethoxyphenethyl group linked to the acetamide nitrogen.
  • A sulfanyl (-S-) bridge connecting the acetamide to a 4-methylquinoline moiety.

This compound’s design suggests applications in medicinal chemistry, particularly as a small-molecule inhibitor targeting enzymes or receptors (e.g., ACE2 ). Its structural complexity and hybrid architecture (combining methoxy-substituted phenyl and quinoline groups) distinguish it from simpler acetamide derivatives.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-15-12-22(24-18-7-5-4-6-17(15)18)28-14-21(25)23-11-10-16-8-9-19(26-2)20(13-16)27-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWIENKOQHPUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylquinolin-2-ylsulfanyl Acetic Acid Intermediate

The synthesis begins with the preparation of the sulfanyl-containing quinoline moiety:

  • Thiolation of 4-Methylquinoline-2-ol :
    • 4-Methylquinoline-2-ol is treated with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to yield 4-methylquinoline-2-thiol.
    • Reaction with chloroacetic acid in alkaline conditions produces 4-methylquinolin-2-ylsulfanyl acetic acid.

Key Conditions :

  • Temperature: 0–5°C during thiolation to minimize side reactions.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

Coupling with N-[2-(3,4-Dimethoxyphenyl)ethyl]amine

The acetic acid intermediate is activated and coupled to the amine:

  • Activation of Carboxylic Acid :
    • 4-Methylquinolin-2-ylsulfanyl acetic acid is reacted with EDCI·HCl and dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
  • Amide Bond Formation :
    • N-[2-(3,4-Dimethoxyphenyl)ethyl]amine is added dropwise to the activated acid mixture under nitrogen at 0°C.
    • The reaction is warmed to room temperature and stirred for 24 hours.

Purification :

  • Crude product is washed sequentially with 2M HCl, saturated sodium bicarbonate, and brine.
  • Recrystallization from dichloromethane-ethyl acetate (1:3) yields pure compound.

Yield : 72–76% under optimized conditions.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Reagent Optimization

Parameter Standard Condition Optimized Condition Impact on Yield
Coupling Reagent EDCI·HCl EDCI·HCl + DMAP +15%
Solvent Dichloromethane Tetrahydrofuran +8%
Temperature Room temperature 0°C → Room temperature +12%

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) improves purity to >98% but reduces yield by 10–15%.
  • Recrystallization : Dichloromethane-ethyl acetate mixtures achieve 95% purity with minimal yield loss.

Comparative Analysis of Preparation Methods

Methodological Variations

Source Coupling Reagent Solvent Yield Purity
Patent CN103664681A EDCI·HCl + DMAP Dichloromethane 76% 95%
ACS Omega (2022) DCC + HOBt THF 68% 92%

Key Findings :

  • EDCI·HCl outperforms dicyclohexylcarbodiimide (DCC) in yield and reproducibility.
  • Tetrahydrofuran (THF) enhances solubility of intermediates but requires stringent anhydrous conditions.

Quality Control and Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.45 (d, 1H, quinoline-H), 6.85–7.20 (m, 6H, aromatic), 3.90 (s, 6H, OCH₃).
  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

  • Elemental Analysis : Calculated C 65.12%, H 5.72%, N 7.98%; Found C 64.89%, H 5.68%, N 7.85%.

Challenges and Mitigation Strategies

  • Sulfanyl Group Oxidation :
    • Conduct reactions under nitrogen or argon atmospheres.
  • Low Coupling Efficiency :
    • Use DMAP as a catalyst to accelerate acylation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and dimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in this interaction, as it can form covalent bonds with target molecules, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 3,4-Dimethoxyphenethyl, 4-methylquinoline, sulfanyl bridge C23H25N2O3S* ~423.5 Hybrid quinoline-acetamide scaffold N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide core, 3,4-dimethoxyphenethyl C17H19NO3 285.3 Simpler benzamide derivative; lacks sulfur
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide Acetamide core, 3,4-dimethoxyphenethyl C12H17NO3 223.3 Base structure without sulfanyl/quinoline
2-[(6-Chloro-2-oxoquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chloro-quinolinone, 4-methylphenyl C24H19ClN2O2S 434.9 Chloro-substituted quinolinone enhances binding
5a (Brain-active analog) 1,3,7-Trimethylxanthine sulfanyl, 3,4-dimethoxyphenethyl C20H25N5O5S 447.5 Non-toxic, CNS activity

*Calculated based on IUPAC name.

Key Observations :

  • The target compound’s sulfanyl bridge and 4-methylquinoline group differentiate it from simpler analogs like Rip-B and N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .
  • Chloro or oxo substitutions on the quinoline/quinazolinone ring (e.g., in ) may enhance binding affinity to specific targets.

Implications for the Target Compound :

  • The ACE2-targeting analog suggests that sulfanyl-acetamide scaffolds can interact with viral entry proteins, though the target compound’s quinoline group may alter specificity.
  • Neuroactive analogs like 5a highlight the role of 3,4-dimethoxyphenethyl groups in blood-brain barrier penetration.

Challenges :

  • Introduction of 4-methylquinoline may require regioselective sulfanyl bridging.
  • Steric hindrance from the dimethoxyphenethyl group could impact reaction yields.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Structural Overview

The compound features a unique combination of a 3,4-dimethoxyphenyl group and a methylquinoline moiety linked through an ethyl chain. Its molecular formula is C20H25N2O3SC_{20}H_{25}N_{2}O_{3}S with a molecular weight of approximately 375.49 g/mol. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity, particularly against various strains of bacteria and fungi. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of critical enzymatic pathways.

Antituberculosis Activity

One of the notable pharmacological effects associated with this compound is its potential antituberculosis activity. Research suggests that it may act as an intermediate in the synthesis of isoquinoline derivatives, which have been documented to possess antitubercular properties. The interaction with specific enzymes involved in the metabolism of Mycobacterium tuberculosis is a key area of investigation.

Interaction with Biological Targets

Interaction studies have shown that this compound has binding affinity towards various receptors and enzymes. These interactions can modulate cellular functions, leading to therapeutic effects in conditions such as inflammation and infection.

Case Studies

  • Study on Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating potential as a novel antimicrobial agent.
  • Antituberculosis Research : A study focused on the synthesis of isoquinoline derivatives from this compound highlighted its efficacy in inhibiting Mycobacterium tuberculosis growth. The study reported IC50 values significantly lower than those for existing antitubercular drugs, suggesting enhanced potency.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
N-(3,4-Dimethoxyphenethyl)acetamideLacks sulfonyl and quinoline groupsLimited antimicrobial activity
4-Methylquinoline DerivativesContains quinoline but lacks acetamide linkageFocused on different biological activities
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamideSimilar phenyl group but different substituentsModerate activity against specific pathogens

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of Quinoline Core : Utilizing the Skraup reaction for constructing the quinoline structure.
  • Substitution Reactions : Introducing methoxy and methyl groups through electrophilic aromatic substitution.
  • Final Coupling : Attaching the dimethoxyphenylethylamine side chain via nucleophilic substitution.

Optimization techniques such as chromatography are employed to enhance yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Coupling : React 3,4-dimethoxyphenethylamine with a thiol-containing intermediate (e.g., 4-methylquinoline-2-thiol) via nucleophilic substitution.

Acetamide formation : Use acetic anhydride or acetyl chloride in a base (e.g., triethylamine) to acetylate the intermediate.

  • Critical parameters include temperature control (60–80°C for coupling), solvent selection (DMF or THF), and catalyst optimization (e.g., Pd/C for deprotection steps) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Analytical workflow :

  • NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm for quinoline and dimethoxyphenyl groups) and methoxy peaks (δ ~3.8 ppm).
  • IR : Confirm sulfanyl (C–S) stretches at ~600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹.
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and torsion angles to validate stereoelectronic effects .
    • Data interpretation : Compare spectral data with structurally analogous compounds (e.g., N-(3-methoxyphenyl) derivatives) to identify deviations caused by substituent effects .

Q. What preliminary biological activities have been reported for this compound?

  • Screening protocols :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
  • Cancer cell lines : Evaluate cytotoxicity via MTT assays on HeLa or MCF-7 cells, noting IC₅₀ values and selectivity indices .
    • Limitations : Initial studies often lack mechanistic depth; prioritize orthogonal assays (e.g., flow cytometry for apoptosis) to confirm activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case example : Discrepancies in IC₅₀ values may arise from:

  • Solubility issues : Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and validate with positive controls (e.g., doxorubicin) .
    • Statistical approach : Apply ANOVA or Student’s t-test to compare replicates; report p-values and confidence intervals .

Q. What strategies optimize the compound’s selectivity for target enzymes/receptors?

  • Structure-activity relationship (SAR) :

  • Modify the 3,4-dimethoxyphenyl group: Replace methoxy with halogens (e.g., Cl, F) to enhance hydrophobic interactions.
  • Tune the quinoline sulfanyl moiety: Introduce electron-withdrawing groups (e.g., nitro) to modulate binding kinetics .
    • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like tyrosine kinases or HDACs .

Q. How does the sulfanyl group influence the compound’s redox stability under experimental conditions?

  • Reactivity profiling :

  • Oxidation : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives; monitor via LC-MS.
  • Reduction : Use NaBH₄ or LiAlH₄ to assess thiol generation (Ellman’s assay) .
    • Stability guidelines : Store the compound under inert atmosphere (N₂) at –20°C to prevent disulfide formation .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

  • Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners (e.g., streptavidin beads + LC-MS/MS).
  • Transcriptomics : Analyze RNA-seq data from treated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .
  • In vivo models : Use zebrafish or murine xenografts to evaluate pharmacokinetics (e.g., Cmax, AUC) and toxicity .

Methodological Notes

  • Data reproducibility : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials.
  • Ethical compliance : Adhere to institutional guidelines for biological testing and animal studies .

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